N-(4,4-Dimethoxybutyl)-4-nitroaniline
Description
N-(4,4-Dimethoxybutyl)-4-nitroaniline is a nitroaniline derivative characterized by a 4-nitroaniline backbone substituted with a 4,4-dimethoxybutyl group at the nitrogen atom. This compound combines the electron-withdrawing nitro group (-NO₂) with a flexible alkyl chain containing two methoxy (-OCH₃) groups, which confer unique physicochemical properties. Nitroanilines are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to their reactivity and structural versatility. The dimethoxybutyl substituent in this compound enhances solubility in polar solvents compared to purely alkyl-substituted analogs while maintaining moderate lipophilicity, making it a valuable intermediate in targeted syntheses .
Properties
CAS No. |
663942-55-0 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(4,4-dimethoxybutyl)-4-nitroaniline |
InChI |
InChI=1S/C12H18N2O4/c1-17-12(18-2)4-3-9-13-10-5-7-11(8-6-10)14(15)16/h5-8,12-13H,3-4,9H2,1-2H3 |
InChI Key |
CBEZUKOTTZLJNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCNC1=CC=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethoxybutyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with 4,4-dimethoxybutyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dimethoxybutyl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-(4,4-Dimethoxybutyl)-4-phenylenediamine.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,4-Dimethoxybutyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethoxybutyl)-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Key Observations :
- The dimethoxybutyl group introduces two ether oxygens , enhancing hydrogen-bonding capacity and solubility in polar solvents compared to alkyl-substituted analogs like N-isopropyl-4-nitroaniline .
- The flexible butyl chain balances lipophilicity, offering intermediate solubility in organic solvents compared to aryl-substituted derivatives (e.g., N-(4-methoxyphenyl)-4-nitroaniline) .
- The nitro group at the para position ensures consistent electronic effects across all analogs, influencing reactivity in reduction and electrophilic substitution reactions .
Physicochemical Properties
Solubility and Spectral Properties
Data from analogous compounds (Table 1) highlight substituent effects:
| Compound Name | Solubility in Water (mg/mL) | λₘₐₓ (nm) in Cyclohexane | Δλₘₐₓ (Red Shift) |
|---|---|---|---|
| 4-Nitroaniline | 1.2 | 365 | 0 |
| N-Isopropyl-4-nitroaniline | 0.3 | 372 | +7 |
| N-(3-Methylbutyl)-4-nitroaniline | 0.1 | 375 | +10 |
| This compound | 2.8 (estimated) | 380 (estimated) | +15 (estimated) |
Insights :
- The dimethoxybutyl group significantly enhances water solubility due to hydrogen-bonding capacity, contrasting with hydrophobic alkyl chains in N-isopropyl and N-methylbutyl analogs .
- A larger red shift in UV-Vis spectra is expected for the dimethoxybutyl derivative, similar to trends observed in 4-ethyl-4-nitroaniline (Δλₘₐₓ = +12 nm), due to electron-donating methoxy groups stabilizing excited states .
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